Isopropyl oleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Biodiesel Improvement

One prominent area of research explores isopropyl oleate's potential as a cold flow improver for biodiesel. Biodiesel, derived from renewable sources like vegetable oils, faces challenges in cold weather due to solidification at lower temperatures. This solidification can clog fuel lines and filters, hindering engine performance. Studies have investigated the use of isopropyl oleate, along with other derivatives of oleic acid, to lower the cloud point and pour point of biodiesel []. These properties indicate the temperature at which the fuel starts to become cloudy and solidify, respectively. By lowering these points, isopropyl oleate could contribute to the development of biodiesel blends with improved low-temperature performance, making them more suitable for use in colder climates [].

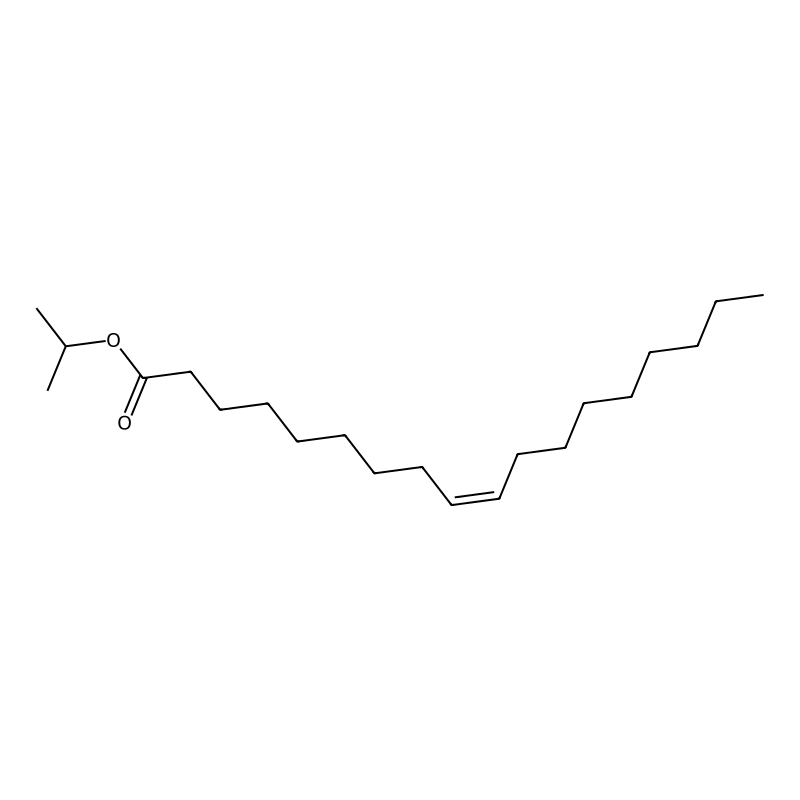

Isopropyl oleate is an ester formed from the reaction of isopropanol and oleic acid, characterized by its chemical formula and a molecular weight of 324.54 g/mol. It appears as a colorless, odorless liquid at room temperature, with a boiling point of approximately 215-217 °C and a melting point of -37.7 °C . This compound is notable for its linear structure, which includes an isopropyl group bonded to an oleoyl chain through an ester linkage, contributing to its unique physical and chemical properties .

Additionally, isopropyl oleate can react with alcohols in transesterification processes, which are significant in biodiesel production and modification of fatty acid esters.

Research indicates that isopropyl oleate exhibits potential biological activities, particularly as a skin-conditioning agent in cosmetic formulations. It enhances the spreadability and absorption of products on the skin without leaving a greasy residue . Additionally, studies suggest that it may have applications in improving the low-temperature performance of biodiesel by lowering the cloud and pour points, making it suitable for colder climates.

The most common method for synthesizing isopropyl oleate is through esterification, where isopropanol reacts with oleic acid in the presence of an acid catalyst such as sulfuric acid. The simplified reaction can be depicted as:

Other methods include transesterification and direct esterification, which can also yield isopropyl oleate under varying conditions .

Isopropyl oleate has diverse applications across several industries:

- Cosmetics: Used as an emollient and skin-conditioning agent in lotions and creams.

- Lubricants: Acts as a lubricant additive in various industrial applications.

- Biodiesel: Enhances the cold flow properties of biodiesel blends.

- Food Industry: Serves as a defoamer in food-contact paper products and as a surfactant lubricant .

Studies on the interactions of isopropyl oleate with biological systems highlight its compatibility with skin formulations, enhancing product performance without causing irritation. Its low toxicity profile makes it suitable for use in personal care products, while its ability to improve biodiesel characteristics suggests beneficial interactions within fuel systems under low-temperature conditions .

Isopropyl oleate shares structural similarities with several other fatty acid esters. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| Oleic Acid | Fatty Acid | Unsaturated fatty acid |

| Methyl Oleate | Methyl Ester | Derived from methanol; used in biodiesel |

| Ethyl Oleate | Ethyl Ester | Derived from ethanol; used as a solvent |

| Isobutyl Oleate | Isobutyl Ester | Has branched structure; different viscosity |

| Decyl Oleate | Decyl Ester | Longer carbon chain; different solubility |

Isopropyl oleate's unique combination of properties, such as its liquid state at room temperature and excellent solvency capabilities, distinguishes it from these similar compounds. Its specific applications in cosmetics and biodiesel further highlight its versatility compared to other fatty acid esters .

The skin conditioning mechanisms of isopropyl oleate have been extensively studied through various research methodologies. Clinical trials with human subjects have demonstrated that isopropyl oleate functions as an effective skin conditioning agent, enhancing barrier function and moisture retention capabilities [8] [9]. Research has indicated that formulations containing isopropyl oleate can achieve up to 44% improvement in skin hydration levels [10].

Penetration enhancement studies have revealed that isopropyl oleate exhibits significant skin permeation capabilities. Investigation of conventional and super-refined isopropyl fatty acids, including isopropyl oleate, has shown that the purification level affects skin penetration enhancement effects [11] [12]. While super-refined isopropyl myristate demonstrated marked improvement in skin permeation, isopropyl oleate showed consistent performance regardless of purification level, indicating its inherent stability and effectiveness.

The mechanism of action involves interaction with the stratum corneum lipid bilayers, facilitating improved delivery of active ingredients. Research has demonstrated that isopropyl oleate can enhance the permeation of various compounds through skin barriers, making it valuable for both cosmetic and pharmaceutical applications [13]. This enhancement occurs through lipid fluidization and the formation of enhanced permeation pathways.

Formulation Compatibility Studies

Formulation compatibility research has established that isopropyl oleate demonstrates excellent compatibility with a wide range of cosmetic ingredients. Hansen solubility parameter analysis has shown that isopropyl oleate exhibits good compatibility with fatty acid esters, oils, and other cosmetic components [14]. This compatibility extends across various pH ranges and formulation types, making it versatile for different cosmetic applications.

Stability testing has confirmed that isopropyl oleate maintains its properties across various environmental conditions and storage periods. Research has demonstrated that formulations containing isopropyl oleate remain stable with minimal degradation over extended periods [15]. The compound shows particular stability in oil-in-water and water-in-oil emulsion systems, making it suitable for diverse cosmetic formulations.

Studies have evaluated the compatibility of isopropyl oleate with other emollients and functional ingredients. Research has shown that isopropyl oleate can be successfully incorporated into formulations containing silicones, natural oils, and synthetic esters without compatibility issues [16] [17]. This broad compatibility profile allows formulators to create complex formulations while maintaining product stability and performance.

Biofuel Enhancement Research

Cold Flow Property Modification

Research into biofuel enhancement has identified isopropyl oleate as a promising cold flow improver for biodiesel applications. Studies have demonstrated that isopropyl oleate can effectively lower the cloud point and pour point of biodiesel formulations, with crystallization occurring at temperatures 7-11°C lower than corresponding methyl esters [18] [20]. This significant improvement in cold flow properties addresses one of the primary challenges in biodiesel utilization in colder climates.

Differential scanning calorimetry analysis has revealed that isopropyl oleate exhibits a crystallization onset temperature of -6.0°C compared to 5.2°C for methyl esters from the same feedstock [20]. This substantial difference in crystallization behavior translates to improved fuel performance at low temperatures, reducing the risk of fuel line and filter clogging.

The mechanism of cold flow improvement involves the disruption of crystal formation patterns typically observed in biodiesel. Research has shown that the branched structure of isopropyl esters, including isopropyl oleate, interferes with the packing arrangement of fatty acid chains, thereby reducing the temperature at which crystallization occurs [21] [22]. This structural modification provides practical benefits for biodiesel utilization in regions with challenging cold weather conditions.

Performance Enhancement Studies

Engine performance studies have evaluated the effects of isopropyl oleate incorporation on biodiesel combustion characteristics. Research has demonstrated that isopropyl esters exhibit nitrogen oxide emissions that are neutral to lower than conventional methyl esters, depending on engine load conditions [23]. This emission profile represents a significant advantage for environmental compliance and air quality management.

Fuel quality analysis has revealed that isopropyl oleate possesses an exceptionally high cetane number of 86.6, indicating superior ignition quality compared to conventional biodiesel [23] [20]. This high cetane number translates to improved engine performance, reduced combustion noise, and enhanced fuel efficiency. The elevated cetane number also contributes to reduced particulate matter emissions and improved cold start performance.

Stability studies have examined the oxidative stability of isopropyl oleate-containing biodiesel formulations. While research has shown that isopropyl esters may have reduced oxidative stability compared to methyl esters due to processing conditions, the compound maintains acceptable performance characteristics for practical applications [23]. The oxidative stability can be enhanced through appropriate antioxidant addition and proper storage conditions.

Blend Optimization Research

Economic optimization modeling has identified optimal blending strategies for isopropyl oleate incorporation in biodiesel formulations. Research has established that binary blends containing isopropyl esters achieve minimum cost configurations while maintaining desired performance characteristics . Cost analysis indicates that isopropyl esters from animal fat sources are economically viable when the price differential between methanol and isopropanol is less than $0.30 per pound .

Blend performance evaluation has demonstrated that isopropyl oleate can be effectively incorporated into various biodiesel blend ratios. Studies have shown that blends containing isopropyl esters maintain or improve overall fuel properties while addressing specific performance challenges such as cold flow behavior [24] [25]. The optimization of blend ratios requires consideration of feedstock composition, intended application, and regional climate conditions.

Research has investigated the compatibility of isopropyl oleate with conventional biodiesel production processes. Studies have shown that isopropyl oleate can be produced using modified transesterification processes, with optimal conditions involving specific catalyst systems and reaction parameters [26] [27]. The production methodology affects both yield and quality characteristics of the final product.

Lubrication Science

Tribological Performance Research

Tribological performance research has established isopropyl oleate as an effective lubricant with exceptional friction and wear characteristics. Studies using reciprocating tribometer testing have demonstrated that isopropyl oleate achieves friction reduction coefficients of 86.57% at room temperature conditions [28] [29]. This remarkable performance positions isopropyl oleate among the most effective bio-based lubricants available.

Wear analysis has revealed that isopropyl oleate provides substantial wear protection, with research showing up to 35% reduction in wear volume compared to conventional lubricants [5] [30]. Surface characterization studies using scanning electron microscopy and energy-dispersive X-ray spectroscopy have confirmed the formation of protective tribofilms that contribute to reduced friction and wear [31] [32].

The tribological performance of isopropyl oleate has been evaluated under various operating conditions, including different loads, speeds, and temperatures. Research has shown that the compound maintains its lubricating properties across a wide range of operating parameters, making it suitable for diverse industrial applications [33] [34]. The excellent tribological performance is attributed to the molecular structure of isopropyl oleate, which provides effective boundary lubrication.

Viscosity Modification Mechanisms

Viscosity modification research has characterized the rheological properties of isopropyl oleate across various temperature ranges. Studies have demonstrated that isopropyl oleate exhibits stable viscosity-temperature relationships, making it suitable for applications requiring consistent lubrication performance [35] [36]. The compound functions as an effective viscosity modifier in lubricant formulations, providing predictable flow characteristics.

Temperature-dependent viscosity analysis has shown that isopropyl oleate maintains its lubricating properties across wide temperature ranges. Research has demonstrated that the compound exhibits exponential viscosity decrease with increasing temperature, following typical lubricant behavior patterns [5] [37]. This temperature sensitivity allows for appropriate viscosity selection based on specific application requirements.

The viscosity modification mechanisms involve molecular interactions between isopropyl oleate and other lubricant components. Research has shown that the compound can effectively modify the bulk viscosity of lubricant formulations while maintaining other critical performance characteristics [28] [32]. The viscosity modification capability makes isopropyl oleate valuable for custom lubricant formulations.

High-Temperature Performance Studies

High-temperature performance studies have evaluated the thermal stability and lubrication effectiveness of isopropyl oleate under elevated temperature conditions. Research has demonstrated that isopropyl oleate maintains its lubrication properties at temperatures up to 180°C for extended periods [28] [38]. Hot rolling tests at 180°C for 16 hours have shown that the compound maintains 89.56% friction reduction capability, indicating excellent thermal stability.

Thermal analysis has revealed that isopropyl oleate possesses good oxidative stability at elevated temperatures, making it suitable for high-temperature lubrication applications [33] [39]. The compound demonstrates minimal degradation and maintains its chemical structure under thermal stress conditions. This thermal stability is crucial for applications involving high-temperature operation or thermal cycling.

Performance evaluation under high-temperature conditions has shown that isopropyl oleate can be effectively incorporated into high-temperature lubricant formulations. Research has demonstrated that the compound maintains operational lubrication for extended periods at temperatures exceeding 240°C [38] [39]. The high-temperature performance makes isopropyl oleate valuable for specialized lubrication applications in aerospace, automotive, and industrial sectors.

Emerging Application Domains

Agricultural Science Applications

Agricultural science research has explored the potential of isopropyl oleate in various agricultural applications. Studies have investigated its use as a component in pesticide formulations, where it functions as a carrier and penetration enhancer [44] [45]. The compound's ability to enhance the delivery of active ingredients makes it valuable for agricultural chemical applications.

The biodegradable nature of isopropyl oleate makes it particularly attractive for agricultural applications where environmental impact is a concern. Research has shown that the compound breaks down naturally in soil and water systems, reducing environmental persistence [44] [46]. This biodegradability profile supports sustainable agricultural practices.

Research has investigated the compatibility of isopropyl oleate with various agricultural chemicals and formulation components. Studies have shown that the compound can be successfully incorporated into pesticide and herbicide formulations without adverse effects on active ingredient stability or efficacy [45]. The compatibility extends to various formulation types, including emulsions and dispersions.

Food Science Research Interfaces

Food science research has identified potential applications for isopropyl oleate in food-related applications. Studies have evaluated its use as a food contact substance, where it functions as a processing aid in food packaging materials [47] [48]. The compound's low toxicity and biodegradable nature make it suitable for food-contact applications.

Flavoring research has explored the potential of isopropyl oleate as a flavoring agent carrier. Studies have shown that the compound can effectively dissolve and deliver various flavoring compounds while maintaining stability and organoleptic properties [48] [49]. The excellent solvency properties make isopropyl oleate valuable for flavor delivery applications.

The food safety profile of isopropyl oleate has been evaluated through various toxicological studies. Research has demonstrated that the compound exhibits low acute toxicity and is generally recognized as safe for food-related applications [41] [48]. The safety profile supports the potential use of isopropyl oleate in food science applications where regulatory approval is required.

XLogP3

UNII

Other CAS

Wikipedia

Use Classification

Cosmetics -> Binding; Emollient; Skin conditioning

General Manufacturing Information

9-Octadecenoic acid (9Z)-, 1-methylethyl ester: ACTIVE